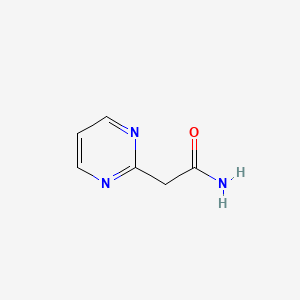

2-(Pyrimidin-2-yl)acétamide

Vue d'ensemble

Description

“2-(Pyrimidin-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The compound can be prepared by the coupling reaction . The product can be crystallized using a toluene and methanol mixture . The structure of the compound is confirmed by elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular formula of “2-(Pyrimidin-2-yl)acetamide” is C6H7N3O . The molecular weight is 137.14 g/mol . The InChI code is 1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) .Chemical Reactions Analysis

The compound can be prepared by the coupling reaction . The product can be crystallized using a toluene and methanol mixture .Physical And Chemical Properties Analysis

The compound has a molecular weight of 137.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 137.058911855 g/mol .Applications De Recherche Scientifique

Activité antifibrotique

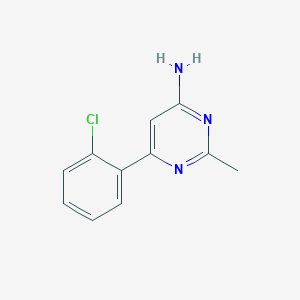

Une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine a été conçue, synthétisée et leur activité biologique a été évaluée sur des cellules stellaires hépatiques immortalisées de rat (HSC-T6). Quatorze composés ont présenté de meilleures activités antifibrotiques que la pirfénidone et le Bipy55′DC . Les composés nicotinate d'éthyle 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl) (12m) et nicotinate d'éthyle 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl) (12q) présentent les meilleures activités avec des valeurs d'IC50 respectives de 45,69 µM et 45,81 µM .

Activité anti-inflammatoire

Les pyrimidines sont connues pour présenter une gamme d'effets pharmacologiques, notamment anti-inflammatoires . Les effets anti-inflammatoires des pyrimidines sont attribués à leur réponse inhibitrice par rapport à l'expression et aux activités de certains médiateurs inflammatoires vitaux, à savoir la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Activité antimicrobienne

Les dérivés de la pyrimidine sont connus pour présenter des activités antimicrobiennes .

Activité antivirale

Les dérivés de la pyrimidine sont également connus pour leurs activités antivirales .

Activité antifongique

Il a été rapporté que les dérivés de la pyrimidine possédaient des propriétés antifongiques .

Activité antituberculeuse

Les dérivés de la pyrimidine sont connus pour avoir des effets antituberculeux .

Mécanisme D'action

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 in humans .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase , suggesting a potential role in the regulation of collagen synthesis and degradation pathways.

Pharmacokinetics

Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Similar compounds have shown anti-tumor proliferation activity against certain cancer cell lines .

Action Environment

Similar compounds have shown effective inhibition of collagen expression and hydroxyproline content in cell culture medium in vitro , suggesting that the cellular environment may play a role in the compound’s action.

Analyse Biochimique

Biochemical Properties

2-(Pyrimidin-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This interaction inhibits the enzyme’s activity, leading to a reduction in collagen production. Additionally, 2-(Pyrimidin-2-yl)acetamide has shown potential anti-fibrotic activity by inhibiting the expression of collagen type I alpha 1 (COL1A1) protein .

Cellular Effects

The effects of 2-(Pyrimidin-2-yl)acetamide on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Pyrimidin-2-yl)acetamide has demonstrated the ability to suppress the production of collagen in immortalized rat hepatic stellate cells (HSC-T6), indicating its potential in anti-fibrotic therapy . Furthermore, it affects cellular metabolism by altering the levels of hydroxyproline in cell culture medium .

Molecular Mechanism

At the molecular level, 2-(Pyrimidin-2-yl)acetamide exerts its effects through various mechanisms. It binds to collagen prolyl 4-hydroxylase, inhibiting its activity and subsequently reducing collagen synthesis . This inhibition is crucial for its anti-fibrotic properties. Additionally, 2-(Pyrimidin-2-yl)acetamide may influence gene expression by modulating the transcription of genes involved in collagen production and other related pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrimidin-2-yl)acetamide have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 2-(Pyrimidin-2-yl)acetamide remains stable under specific conditions, allowing for sustained inhibition of collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of 2-(Pyrimidin-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen production without causing significant adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be further investigated to ensure safe and effective use.

Metabolic Pathways

2-(Pyrimidin-2-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with collagen prolyl 4-hydroxylase is a key aspect of its metabolic role . Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism .

Transport and Distribution

The transport and distribution of 2-(Pyrimidin-2-yl)acetamide within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can significantly impact its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of 2-(Pyrimidin-2-yl)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYCHBWOLRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695975 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-43-9 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying α-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsants?

A1: Epilepsy affects a significant portion of the global population. The search for new and more effective anticonvulsant drugs with fewer side effects is an ongoing effort. The research presented in these papers [, ] focuses on exploring a specific class of chemical compounds, α-substituted acetamido-N-benzylacetamide derivatives, for their potential anticonvulsant activity. By using molecular docking studies, the researchers aim to understand how these compounds might interact with target proteins involved in seizures and to identify promising candidates for further development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464689.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)